molecular formula C17H16ClN3O2S B2920354 4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol CAS No. 883019-23-6

4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2920354
CAS RN: 883019-23-6
M. Wt: 361.84
InChI Key: MQBVJZXKTNTKTJ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with potential applications in scientific research. This molecule is a member of the triazole family, which has been widely studied for its diverse biological activities.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that this molecule exerts its biological effects by inhibiting various signaling pathways. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, it has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
Studies have demonstrated that 4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol exhibits potent biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting various signaling pathways. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potent anti-cancer and anti-inflammatory activities. This molecule has been shown to exhibit these activities at relatively low concentrations, making it a promising candidate for further research. However, one of the limitations of using this molecule is its relatively low solubility in water, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for the research on 4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol. One of the most promising directions is to further investigate its anti-cancer activity and its potential use in cancer therapy. Additionally, further research can be conducted to explore its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases. Another direction is to investigate its mechanism of action and identify potential molecular targets for this molecule. Finally, future research can focus on developing more efficient synthesis methods for this molecule to increase its yield and reduce the cost of production.
Conclusion:
In conclusion, 4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol is a promising chemical compound with potential applications in various scientific research fields. Its potent anti-cancer and anti-inflammatory activities make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and identify potential molecular targets for this molecule. Additionally, more efficient synthesis methods need to be developed to increase its yield and reduce the cost of production.

Synthesis Methods

The synthesis of 4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step reaction process. The first step involves the reaction of 4-chlorobenzaldehyde with 3,4-dimethoxybenzylamine to form a Schiff base intermediate. This intermediate is then reacted with thiosemicarbazide to form the desired product. The overall yield of this synthesis method is around 60%.

Scientific Research Applications

4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this molecule exhibits potent anti-cancer activity against a wide range of cancer cell lines. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting various signaling pathways. Additionally, this molecule has been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-(4-chlorophenyl)-3-[(3,4-dimethoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-22-14-8-3-11(9-15(14)23-2)10-16-19-20-17(24)21(16)13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBVJZXKTNTKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NNC(=S)N2C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol

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